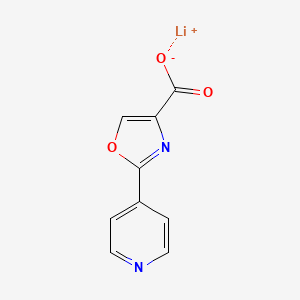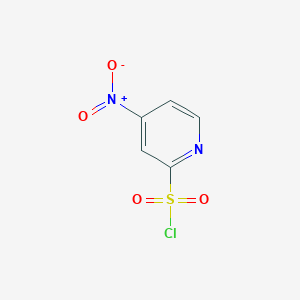
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a pyridinyl group and an oxazole carboxylate moiety, making it a versatile candidate for research in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate typically involves the reaction of pyridin-4-yl-lithium with 1,3-oxazole-4-carboxylic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium reagent. The process can be summarized as follows:
Preparation of Pyridin-4-yl-lithium: Pyridin-4-yl-lithium is prepared by reacting pyridine with n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Reaction with 1,3-oxazole-4-carboxylic acid: The prepared pyridin-4-yl-lithium is then reacted with 1,3-oxazole-4-carboxylic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF.
Substitution: Various nucleophiles can be used, and the reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, modulating their activity. Its unique structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Pyridinyl)-1,2,4-triazole: Known for its neuroprotective properties and used in the study of Parkinson’s disease.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Investigated for its protein kinase inhibitory activity.
N-(Pyridin-4-yl)pyridin-4-amine:
Uniqueness
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate stands out due to its unique combination of a lithium ion with a pyridinyl and oxazole carboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H5LiN2O3 |
|---|---|
Molekulargewicht |
196.1 g/mol |
IUPAC-Name |
lithium;2-pyridin-4-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H6N2O3.Li/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
PQVXLCIWMNGPGU-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CN=CC=C1C2=NC(=CO2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13563810.png)
![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)

![3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13563829.png)





![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)

